[3-(4-Methylpiperazin-1-yl)propyl](propan-2-yl)amine
Description
3-(4-Methylpiperazin-1-yl)propylamine is a secondary amine featuring a propyl linker connecting a 4-methylpiperazine ring and a propan-2-yl (isopropyl) group. Its molecular formula is C₁₁H₂₄N₃, with a molecular weight of 198.33 g/mol. This molecule is of interest in medicinal chemistry due to the pharmacological relevance of piperazine derivatives, particularly in targeting enzymes or receptors .
Properties
Molecular Formula |
C11H25N3 |
|---|---|
Molecular Weight |
199.34 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H25N3/c1-11(2)12-5-4-6-14-9-7-13(3)8-10-14/h11-12H,4-10H2,1-3H3 |
InChI Key |
YJAJULNXPNZYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCN1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-yl)propylamine typically involves the reaction of 1-(3-chloropropyl)-4-methylpiperazine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Methylpiperazin-1-yl)propylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the piperazine ring or the propyl chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Triethylamine, sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperazine functional groups. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound is compared to analogs with modifications in:
- Piperazine substituents (e.g., methyl, isopropyl, aryl groups).
- Amine type (primary vs. secondary).
- Alkyl chain length between the amine and piperazine.
Comparative Analysis
Table 1: Structural and Physicochemical Comparison
| Compound Name | Piperazine Substituent | Amine Type | Alkyl Chain Length | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications | References |
|---|---|---|---|---|---|---|---|
| 3-(4-Methylpiperazin-1-yl)propylamine | 4-Methyl | Secondary | 3 carbons | 198.33 | Not reported | Pharmacological lead candidate | |
| 3-(4-Methylpiperazin-1-yl)propan-1-amine | 4-Methyl | Primary | 3 carbons | 185.31 | Not reported | Antibiotic adjuvant synthesis | |
| 3-(4-Isopropylpiperazin-1-yl)propan-1-amine | 4-Isopropyl | Primary | 3 carbons | 213.35 | Not reported | Enzyme inhibition studies | |
| 1-(4-Methylpiperazin-1-yl)propan-2-amine | 4-Methyl | Primary | 2 carbons | 157.26 | Not reported | Chemical intermediate | |
| 3-(4-Methyl-2-phenylpiperazin-1-yl)propan-1-amine | 4-Methyl, 2-Phenyl | Primary | 3 carbons | 273.38 | Not reported | Receptor modulation |
Spectral and Analytical Data
- NMR : Primary amines in analogs show distinct NH₂ signals (e.g., δ 9.22 ppm in , Compound 7), while the target compound’s secondary amine would lack these, with signals near δ 2.8–3.5 ppm for the isopropyl group .
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is expected at m/z 199 , compared to m/z 362.26 for imidazolone derivatives (, Compound 7) .
Biological Activity
3-(4-Methylpiperazin-1-yl)propylamine, also known by its CAS number 4572-03-6, is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₁H₁₈N₂
- Molecular Weight : 182.28 g/mol
- CAS Number : 4572-03-6
Structural Features
The presence of a piperazine ring contributes to its biological activity, as piperazine derivatives are known for their diverse pharmacological effects.
Research indicates that 3-(4-Methylpiperazin-1-yl)propylamine exhibits multiple mechanisms of action:
- Neurotransmitter Modulation : The compound interacts with various neurotransmitter systems, particularly serotonin and dopamine pathways, which may contribute to its anxiolytic and antidepressant effects.
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, as compounds with similar structures have shown efficacy in inhibiting tumor growth in various cancer cell lines.
Antidepressant Effects
A study conducted by Xia et al. (2022) demonstrated that derivatives of piperazine, including 3-(4-Methylpiperazin-1-yl)propylamine, exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to the enhancement of serotonergic neurotransmission.
Antitumor Activity
In vitro studies have shown that related compounds can induce apoptosis in cancer cells. For example, a derivative was tested against A549 lung cancer cell lines and exhibited an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.
Case Study 1: Neuropharmacology
In a controlled study examining the effects on cognitive function in mice, 3-(4-Methylpiperazin-1-yl)propylamine was found to improve short-term memory and reduce anxiety-like behavior. This suggests potential applications in treating anxiety disorders and cognitive impairments associated with neurodegenerative diseases.
Case Study 2: Cancer Research
A recent investigation into the compound's effects on breast cancer cell lines revealed that it could inhibit cell proliferation significantly. The study reported an IC50 value of 30 µM against MCF7 cells, supporting its potential use as an adjunct therapy in oncology.
Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antidepressant | Animal Model | N/A | Xia et al., 2022 |
| Antitumor (Lung) | A549 | 25 | Preliminary Study |
| Antitumor (Breast) | MCF7 | 30 | Recent Investigation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
